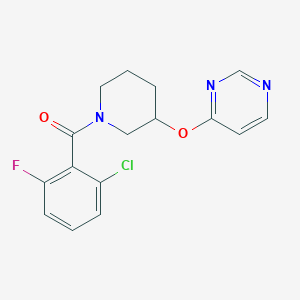
(2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there is no direct synthesis information available for CFPM, there are related compounds with similar structures that have been synthesized. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Scientific Research Applications
Analgesic Potential in Neuropathic Pain
Research has highlighted the potential of compounds structurally related to (2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone in managing neuropathic pain. Specifically, high-efficacy 5-HT(1A) receptor agonists, with similar chemical frameworks, have demonstrated significant analgesic effects in rodent models of chronic nociceptive and neuropathic pain. These studies suggest that activation of the 5-HT(1A) receptor can lead to long-term analgesia, offering a promising avenue for therapeutic intervention in spinal cord injuries and related neuropathic conditions (Colpaert et al., 2004).
Antidepressant Activity
Derivatives of pyridinemethylamine, which share a core structural similarity with the compound , have been developed as selective and potent agonists at 5-HT(1A) receptors. These compounds have shown enhanced 5-HT(1A) agonist activity, both in vitro and in vivo, after oral administration in rat models. The addition of a fluorine atom at specific positions within these molecules has significantly improved their oral activity, indicating their potential as antidepressants. This research underscores the utility of molecular modifications in enhancing the therapeutic profile of chemical compounds for treating depression (Vacher et al., 1999).
Formulation Development for Enhanced Bioavailability
Investigations into developing suitable formulations for early toxicology and clinical studies have also been conducted for compounds closely related to this compound. A specific focus has been placed on addressing the challenges posed by poor water solubility, which is a common issue for many pharmacologically active compounds. Through the development of solubilized, precipitation-resistant formulations, researchers have been able to achieve higher plasma concentrations and improved dose proportionality in animal models, highlighting the importance of formulation science in the effective delivery of therapeutic agents (Burton et al., 2012).
Molecular Structure and Interaction Analysis
The structural and interaction analysis of related compounds has been conducted to understand their crystalline forms and molecular behavior. For example, the crystal and molecular structure analysis of specific derivatives has provided insights into their intermolecular hydrogen bond types, which are crucial for understanding their stability and reactivity. Such studies are vital for designing molecules with desired physical and chemical properties for various scientific and therapeutic applications (Lakshminarayana et al., 2009).
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-4-1-5-13(18)15(12)16(22)21-8-2-3-11(9-21)23-14-6-7-19-10-20-14/h1,4-7,10-11H,2-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWFSITZWVBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2702125.png)
![6,7-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2702126.png)

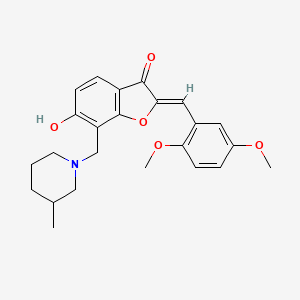
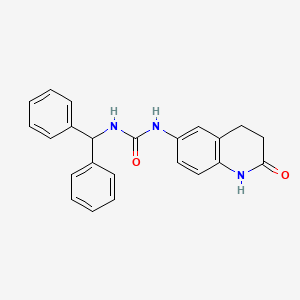
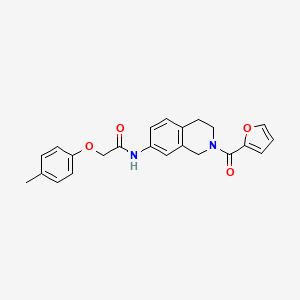
amine hydrochloride](/img/structure/B2702137.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2702138.png)
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B2702140.png)
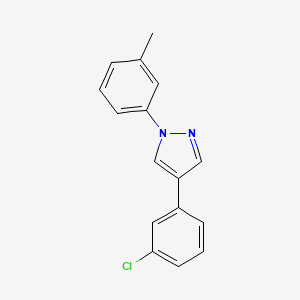
![N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2702145.png)
![1-[3-(Morpholin-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702146.png)
